Hexadecadien-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

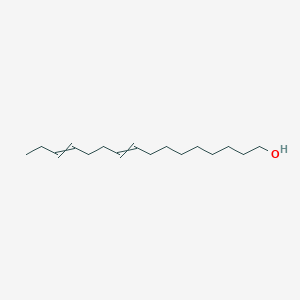

Structure

3D Structure

Properties

CAS No. |

71185-86-9 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

hexadeca-9,13-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-4,7-8,17H,2,5-6,9-16H2,1H3 |

InChI Key |

MRVZPPNOMGSFAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCC=CCCCCCCCCO |

Origin of Product |

United States |

Contextualization Within Natural Product Chemistry

Hexadecadien-1-ols are classified as long-chain fatty alcohols and are prominent examples of natural products. np-mrd.org Their structural diversity, arising from the varied positions and geometries (cis or trans) of the two double bonds, leads to a wide array of isomers with distinct biological functions.

The most famous example is bombykol (B110295), (10E,12Z)-10,12-hexadecadien-1-ol, which was the first pheromone to be chemically identified. iobc-wprs.org It was isolated from the female silk moth, Bombyx mori. iobc-wprs.org This discovery was a landmark achievement, not only in natural product chemistry but also in establishing the field of chemical ecology. iobc-wprs.org

The synthesis of various hexadecadien-1-ol isomers is a significant area of research. Chemists have developed numerous stereoselective methods to create specific isomers with high purity, which is crucial for studying their precise biological roles. pherobase.comresearchgate.net These synthetic routes often involve sophisticated chemical reactions like Wittig reactions, cross-coupling reactions, and stereoselective reductions to control the geometry of the double bonds. researchgate.net For instance, the synthesis of (11Z,13Z)-11,13-hexadecadien-1-ol has been achieved through the coupling of two (Z)-alkenyl moieties.

In nature, the biosynthesis of this compound pheromones in insects like the silkmoth involves a series of enzymatic reactions. researchgate.net These pathways typically start with common fatty acids and introduce double bonds through specific desaturase enzymes. researchgate.net

Significance in Chemical Ecology and Biological Systems Research

The primary significance of hexadecadien-1-ols in chemical ecology lies in their role as potent insect sex pheromones. ontosight.ai These chemical signals are released by one sex, typically the female, to attract the other for mating. The high specificity of these pheromones, where even slight changes in the isomeric composition can eliminate biological activity, is a key area of study.

Different isomers of hexadecadien-1-ol are utilized by various insect species. For example:

(10E, 12Z)-10,12-hexadecadien-1-ol (Bombykol) is the sex pheromone of the silk moth, Bombyx mori. iobc-wprs.org

(11Z, 13Z)-11,13-hexadecadien-1-ol is a component of the sex pheromone for the navel orangeworm, Amyelois transitella. medchemexpress.com

(4E, 6Z)-4,6-hexadecadien-1-ol has been identified as a sex pheromone component of the persimmon fruit moth, Stathmopoda masinissa. researchgate.netchesci.com

(9E, 11Z)-9,11-hexadecadien-1-ol has been identified in the pheromone blend of the pecan nut casebearer, Acrobasis nuxvorella, where its presence can either attract or suppress attraction depending on the geographic population. nih.gov

Research in this area often involves electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to different chemical compounds. tandfonline.com This allows scientists to determine which specific isomers are detected by a particular species. Behavioral assays, such as wind tunnel experiments and field trapping, are then used to confirm the attractive properties of these compounds. researchgate.netnih.gov

The study of hexadecadien-1-ols and their corresponding acetates and aldehydes has practical applications in integrated pest management (IPM). ontosight.ai Synthetic versions of these pheromones are used in traps to monitor pest populations and in mating disruption strategies to control them in an environmentally friendly manner. iobc-wprs.org

Overview of Current Research Trajectories and Gaps

Stereoselective and Regioselective Synthesis Strategies for this compound

The biological function of this compound pheromones is intrinsically linked to their specific three-dimensional structure. Therefore, synthetic strategies that selectively produce a single desired isomer are of utmost importance. This involves controlling the chirality at stereocenters and the geometry (E/Z) and position of the double bonds.

Asymmetric synthesis is crucial when the target molecule contains chiral centers, leading to the existence of enantiomers. While many common this compound pheromones are defined by the geometry of their double bonds rather than chirality at the alcohol-bearing carbon, certain analogues and more complex structures necessitate enantioselective approaches. solubilityofthings.com Asymmetric synthesis aims to produce one enantiomer in preference to the other. uniurb.itslideshare.net

General strategies applicable to the synthesis of chiral alcohols like this compound enantiomers include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. uniurb.it For instance, a synthesis could start with a chiral building block like (S)-2-methyl-1-butanol to set the stereochemistry early in the sequence.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an enzyme) is used to create a chiral product from a prochiral substrate. solubilityofthings.com For example, the Noyori asymmetric hydrogen transfer reduction can convert an achiral ketone into a chiral alcohol with high enantioselectivity, a method used in the synthesis of related natural products. nsf.gov Lipase-catalyzed kinetic resolution is another powerful tool, where an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. researchgate.net

The synthesis of both enantiomers of point-fluorinated eldanolide, an analogue of an insect sex pheromone, demonstrates the application of these principles. researchgate.net Similarly, the absolute configuration of the pheromone of the dermestid beetle, a methyl-branched hexadecen-1-ol, was determined through enantioselective synthesis starting from a chiral precursor. jst.go.jp

The E/Z (trans/cis) configuration of the double bonds is a critical determinant of biological activity in most this compound pheromones. sci-hub.se Chemists have developed a robust toolkit of reactions that provide excellent control over double bond geometry. libretexts.org

Key methods include:

Wittig Reaction and its Variants: The Wittig reaction is a cornerstone of olefin synthesis. The stereochemical outcome can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides under salt-free conditions typically yield (Z)-alkenes. The Horner-Wadsworth-Emmons (HWE) modification often provides excellent E-selectivity. evitachem.com For example, the synthesis of (4E,6Z)-hexadecadien-1-ol utilizes a Wittig reaction with n-decyltriphenylphosphonium bromide to form the 6Z-double bond. researchgate.netresearchgate.netchesci.com

Reduction of Alkynes: The partial reduction of an alkyne is a powerful method for stereoselectively forming either an (E)- or (Z)-alkene.

Z-Alkene Synthesis: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), selectively produces the (Z)-isomer.

E-Alkene Synthesis: The reduction of an alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures stereoselectively yields the (E)-alkene. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Stille, and Sonogashira couplings are highly effective for creating C-C bonds with stereochemical control. evitachem.com For instance, (4E,6Z)-hexadeca-4,6-dien-1-ol has been synthesized via a Pd-catalyzed cross-coupling of an (E)-alkenyl halide with an alkynyl reagent. researchgate.net

| Method | Typical Selectivity | Example Application | Reference |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Z (cis) | Formation of the 6Z-double bond in (4E,6Z)-hexadecadienal synthesis. | researchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons Reaction | E (trans) | Used to create conjugated diene structures with high stereochemical purity. | evitachem.com |

| Alkyne Reduction (Lindlar's Catalyst) | Z (cis) | Partial hydrogenation of diynic intermediates to form Z,E isomers. | |

| Alkyne Reduction (Na/NH₃) | E (trans) | Reduction of an internal alkyne to form an E-double bond. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Retains stereochemistry of starting vinyl partner | Coupling of (E)-1,3-dichloropropene derivative with undec-1-yne. | researchgate.net |

The precise placement of double bonds along the 16-carbon chain is dictated by the synthetic route and the choice of starting materials. Syntheses are designed to build the carbon skeleton in a way that places reactive functional groups at the exact positions where the double bonds are to be formed.

Control of Double Bond Geometry (E/Z Isomerism) in this compound Synthesis

Total Synthesis of Specific this compound Isomers

The complete synthesis of a specific this compound isomer from simple, commercially available precursors is known as total synthesis. These syntheses can generally be categorized as either linear or convergent.

A linear synthesis involves the sequential construction of the target molecule, where each step modifies the substrate from the previous step in a step-by-step fashion. While sometimes lengthy, this approach is straightforward and allows for the gradual buildup of complexity.

A representative linear synthesis is that of (4E,6Z)-hexadeca-4,6-dien-1-ol, a component of the persimmon fruit moth pheromone. chesci.com

Step 1: Commercially available 4-pentyn-1-ol (B147250) is protected.

Step 2: The terminal alkyne is hydroxymethylated to form a new alcohol.

Step 3: This alcohol is oxidized to an aldehyde.

Step 4: A Wittig reaction with n-decyltriphenylphosphonium bromide forms the C6-C7 (Z)-double bond and completes the carbon skeleton.

Step 5: Deprotection of the primary alcohol yields the final product, (4E,6Z)-hexadecadien-1-ol.

This route systematically builds the molecule from a C5 starting material, adding the remaining carbon chain in a key olefination step. chesci.com

The synthesis of (7Z, 11Z, 13E)-7, 11, 13-hexadecatrienal, a related pheromone, exemplifies a convergent strategy. researchgate.net A similar approach can be applied to this compound isomers. For instance, the synthesis of (4E,6Z)-hexadecadien-1-ol can be viewed convergently. researchgate.netresearchgate.net

Fragment A Synthesis: A C6 aldehyde fragment, 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al, is prepared from 4-pentynol. This fragment contains the future C1-C6 portion of the molecule and the pre-formed (E)-double bond.

Fragment B Synthesis: A C10 phosphonium (B103445) ylide (n-decyltriphenylphosphonium bromide) is prepared separately. This fragment represents the C7-C16 portion of the final molecule.

Coupling: The two fragments are joined via a Wittig reaction to assemble the full C16 backbone and simultaneously create the (Z)-double bond at the C6 position. Subsequent deprotection affords the target alcohol. researchgate.netresearchgate.net

This strategy of coupling a functionalized aldehyde with a phosphonium salt is a powerful and widely used convergent method in pheromone synthesis. researchgate.net

Chemoenzymatic Synthesis Methods for this compound

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reaction steps within a multi-step chemical process, offering significant advantages in producing stereochemically pure isomers of compounds like this compound. This approach often circumvents the need for complex protection and deprotection steps that are common in traditional organic synthesis. acs.org

Enzymes, particularly lipases, are widely employed for their ability to catalyze reactions such as esterification and hydrolysis with high chemo-, regio-, and enantioselectivity. sbq.org.br In the context of long-chain unsaturated alcohols like this compound, enzymes can be used to selectively acylate or hydrolyze esters, enabling the kinetic resolution of racemic mixtures to yield enantiomerically pure alcohols or acetates. For instance, a common method involves the transesterification of a racemic alcohol with an acyl donor, where the enzyme selectively acylates one enantiomer, allowing for the subsequent separation of the resulting ester from the unreacted alcohol enantiomer. sbq.org.br

The use of enzymes aligns with green chemistry principles by operating under mild conditions (room temperature and neutral pH) and often in aqueous media, thereby reducing energy consumption and avoiding hazardous solvents. acs.orgsbq.org.br A key benefit is the reduction of derivatives; the specificity of enzymes often makes protecting groups for other functional groups in the molecule unnecessary, which simplifies the synthetic route and reduces waste. acs.orgscispace.com While specific chemoenzymatic routes for this compound are not extensively detailed in readily available literature, the established methodologies for analogous chiral synthons and pheromones provide a clear blueprint. sbq.org.brsakura.ne.jp This includes the use of lipases for creating chiral building blocks that can then be incorporated into the final this compound structure through subsequent chemical reactions like Wittig olefinations or cross-coupling. sakura.ne.jp

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable production methods, especially for industrial-scale applications. chesci.com The goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. scispace.comopcw.org

A key tool for evaluating the environmental performance of a synthesis is the use of green chemistry metrics. researchgate.net These metrics quantify the efficiency of a reaction beyond simple percentage yield. For a multi-step synthesis of (4E,6Z)-Hexadecadien-1-ol and its derivatives, metrics such as Atom Economy (AE), Carbon Efficiency (CE), Reaction Mass Efficiency (RME), and Mass Intensity (MI) can be calculated to assess its "greenness." chesci.com

Atom Economy (AE): Measures the proportion of reactant atoms that are incorporated into the desired product. acs.org

Reaction Mass Efficiency (RME): Considers the ratio of the mass of the final product to the total mass of reactants. chesci.com

Carbon Efficiency (CE): Indicates the percentage of carbon from the reactants that ends up in the product. chesci.com

Mass Intensity (MI): Represents the total mass used in a process (solvents, reagents, etc.) divided by the mass of the product. An ideal value approaches 1. chesci.com

One reported stereoselective synthesis of (4E,6Z)-Hexadecadien-1-ol demonstrated a greener approach, with calculated metrics indicating a move toward sustainability. chesci.com

| Green Metric | Description | Ideal Value | Example Finding for Pheromone Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / MW of all Reactants) x 100 | 100% | A high AE indicates that most atoms from the reactants are in the final product. |

| Reaction Mass Efficiency (RME) | (Mass of Product / Mass of all Reactants) x 100 | 100% | Reflects the efficiency considering stoichiometry and yield. |

| Carbon Efficiency (CE) | (Amount of Carbon in Product / Total Carbon in Reactants) x 100 | 100% | Tracks the conservation of carbon throughout the synthesis. |

| Mass Intensity (MI) | Total Mass in Process / Mass of Product | ~1 | A comprehensive metric including solvents and workup materials. |

This synthesis, while utilizing traditional solvents like dichloromethane, represents a step forward by quantifying its environmental impact and aiming for stereochemical purity, which reduces the waste associated with producing incorrect isomers. chesci.com

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and lower energy consumption. acs.orgappliedcatalysts.com In the synthesis of this compound, catalysts are essential for controlling the stereochemistry of the double bonds, which is critical for its biological activity.

Recent research focuses on developing catalysts that are not only effective but also environmentally benign. appliedcatalysts.com This includes:

Heterogeneous Catalysts: Solid catalysts like zeolites, clays, or metal oxides (e.g., MgO/SiO₂, sulfated zirconia) are preferred as they can be easily separated from the reaction mixture and recycled, minimizing waste. itmedicalteam.plmdpi.comescholarship.org For instance, MgO/SiO₂ formulations have proven effective in related bio-alkene syntheses. mdpi.com

Biocatalysts: As discussed in the chemoenzymatic section, enzymes are highly selective catalysts that operate under mild conditions. acs.org

Advanced Homogeneous Catalysts: While traditional homogeneous catalysts can be difficult to separate, modern developments focus on catalysts that are highly active at low loadings, such as iridium or palladium complexes used in coupling and hydrogenation reactions. escholarship.orgacs.org For example, Pd-catalyzed reactions like Sonogashira or Stille coupling offer efficient ways to construct the carbon skeleton. acs.org

In a documented synthesis of (4E,6Z)-Hexadecadien-1-ol, reagents such as Pyridinium (B92312) Chlorochromate (PCC) for oxidation and 4-toluenesulphonic acid (PTSA) for deprotection were used. chesci.com While effective, a key goal in sustainable catalyst development is to replace such stoichiometric reagents with catalytic alternatives to reduce waste. acs.org For example, TEMPO-mediated oxidations represent a greener catalytic alternative to chromium-based reagents like PCC. wordpress.com

A major source of waste in the chemical industry is the use of volatile organic solvents (VOCs), which can be toxic and environmentally harmful. ias.ac.inijrpr.com Green chemistry promotes the reduction or elimination of these solvents.

Strategies for achieving this include:

Solvent-Free Reactions: Reactions can sometimes be carried out by simply grinding or heating the solid reactants together. itmedicalteam.plias.ac.in This approach reduces pollution, simplifies experimental procedures, and can sometimes lead to different product selectivities compared to solution-phase reactions. ias.ac.in

Use of Benign Solvents: When a solvent is necessary, greener alternatives are sought. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. researchgate.net Other benign options include ethanol (B145695) or supercritical fluids like CO₂. opcw.org A synthesis of a related compound successfully used an alkaline water-ethanol system, demonstrating the feasibility of replacing hazardous solvents. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often reducing the need for high temperatures and solvents. ijrpr.com

Catalyst Development for Sustainable this compound Production

Novel Precursors and Reaction Mechanistic Studies in this compound Formation

The development of efficient synthetic routes to this compound relies on the selection of strategic precursors and a deep understanding of the reaction mechanisms that control the formation and stereochemistry of the double bonds.

A notable synthesis of (4E,6Z)-Hexadeca-4,6-dien-1-ol starts from the commercially available 4-pentyn-1-ol. chesci.comresearchgate.net The reaction mechanism involves several key transformations:

Protection: The hydroxyl group of the precursor is protected, often as a tetrahydropyranyl (THP) ether, to prevent it from interfering in subsequent steps. researchgate.net

Formation of the (E)-Double Bond: The (4E) double bond can be stereoselectively formed through methods like the hydroxymethylation of a terminal alkyne. researchgate.net

Formation of the (Z)-Double Bond via Wittig Reaction: A crucial step is the Wittig reaction, which is widely used for creating carbon-carbon double bonds with high stereocontrol. To form the (6Z) double bond, an appropriate aldehyde is reacted with a phosphonium ylide (Wittig reagent). The use of specific conditions (e.g., salt-free ylides) favors the formation of the Z-isomer. chesci.comresearchgate.net

Deprotection: The final step involves the removal of the protecting group (e.g., using an acid catalyst like PTSA) to reveal the primary alcohol functionality of this compound. chesci.com

Alternative and novel approaches are continuously being explored. For instance, the use of 1,5-diyne intermediates followed by partial hydrogenation offers a flexible route to related polyunsaturated alcohols. Similarly, cross-coupling reactions, such as the Sonogashira coupling of terminal alkynes with vinyl halides, provide powerful and convergent methods for constructing the diene system with high stereochemical control.

| Target Compound Isomer | Key Precursor(s) | Key Reaction/Mechanism | Reference |

|---|---|---|---|

| (4E,6Z)-Hexadecadien-1-ol | 4-Pentyn-1-ol, n-decyltriphenylphosphonium bromide | Wittig reaction for (Z)-double bond formation | chesci.comresearchgate.net |

| (11Z,13E)-Hexadecadien-1-ol | 11-bromoundecanol, (E)-2-pentenal | Wittig reaction between a phosphonium salt and an aldehyde | researchgate.net |

| (4E,6E,10Z)-Hexadecatrien-1-ol | (E)-5-bromopent-4-en-1-ol, alkyne partner | Sonogashira coupling and stereoselective hydrogenation | |

| (3E,6Z,9Z)-Nonadecatetraene (related structure) | (3Z,6Z)-3,6-hexadecadien-1-ol | TEMPO-mediated oxidation followed by homologation | wordpress.com |

Enzymatic Elucidation of Biosynthetic Routes to this compound

The conversion of basic fatty acids into the specific chemical structure of this compound is accomplished through a multi-step enzymatic pathway. This pathway primarily involves the action of desaturases, which introduce double bonds, and reductases, which modify the functional group.

The journey to this compound begins with common saturated fatty acids synthesized de novo. In most moth species, pheromone production starts with the ubiquitous synthesis of palmitate (a C16 fatty acid) or stearate (B1226849) (a C18 fatty acid). pnas.orgiastate.edu For this compound, which is a C16 alcohol, the direct precursor is typically palmitate (hexadecanoic acid). pnas.orgpnas.orgnih.govoup.com

In the silkworm moth, Bombyx mori, the biosynthesis of its primary pheromone component, (E,Z)-10,12-hexadecadien-1-ol (bombykol), initiates with acetyl-CoA derived palmitate. pnas.orgnih.govpnas.org Studies using labeled precursors, such as [16-¹⁴C]Hexadecanoic acid, have confirmed its direct incorporation into the final bombykol structure, as well as into proposed intermediates like (Z)-11-hexadecenoic acid. oup.com While many moth pheromones are derived from precursors that undergo chain-shortening (β-oxidation), the biosynthesis of C16 pheromones like this compound often proceeds directly from the C16 palmitate backbone without such modifications. pnas.orgpnas.orgslu.se

In some cases, dietary fatty acids can also serve as precursors. For instance, studies on the biosynthesis of (7Z,10Z)-7,10-hexadecadienal have shown that linoleic acid (a C18 di-unsaturated fatty acid) is a direct precursor, which is then chain-shortened to a C16 intermediate. semanticscholar.orgnih.gov This highlights that while de novo synthesis from palmitate is a primary route, pathways involving modification of other fatty acids also exist.

Following the formation of the initial saturated fatty acid chain, a series of highly specific enzymes—desaturases and reductases—catalyze the final steps to produce this compound.

Desaturases: These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. nih.govuochb.cz In the case of bombykol, biosynthesis involves two sequential desaturation steps performed by a single, remarkable bifunctional desaturase. pnas.orgnih.gov This enzyme first introduces a Z11 double bond into palmitate to form (Z)-11-hexadecenoic acid. pnas.org Subsequently, the same enzyme catalyzes a unique Δ10,12-desaturation, converting the mono-unsaturated intermediate into the conjugated diene system of (E,Z)-10,12-hexadecadienoic acid. pnas.orgnih.gov Other moth species utilize different desaturases to create different isomers. For example, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297) involves a Δ12 desaturase that acts on a C14 precursor. iastate.edu

Reductases: The final step in the formation of the alcohol is the reduction of the fatty acyl-CoA precursor. This reaction is catalyzed by a fatty-acyl CoA reductase (FAR). pnas.orguochb.czoup.com These enzymes convert the carboxyl group of the fatty acyl precursor into a primary alcohol. researchgate.net In B. mori, a specific pheromone gland-specific FAR (pgFAR) reduces the (E,Z)-10,12-hexadecadienoyl-CoA intermediate to produce bombykol. pnas.orgpnas.orgplos.org Functional expression of this enzyme in yeast confirmed its ability to convert the precursor acid into the final alcohol, which elicited mating behavior in male moths. pnas.orgresearchgate.net FARs often exhibit broad substrate specificity, meaning they can act on various fatty acyl chains, but the final product ratio is influenced by the available precursor pool in the gland. pnas.orgplos.org

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Organism | Function | Reference(s) |

|---|---|---|---|---|

| Desaturase | B. mori Desat1 | Bombyx mori | Bifunctional; performs both Z11 desaturation of palmitate and subsequent Δ10,12-desaturation to form the conjugated diene precursor of bombykol. | geneticsmr.org, nih.gov, pnas.org |

| Fatty-Acyl Reductase (FAR) | B. mori pgFAR | Bombyx mori | Reduces (E,Z)-10,12-hexadecadienoyl-CoA to (E,Z)-10,12-hexadecadien-1-ol (bombykol). | plos.org, pnas.org, nih.gov |

| Fatty-Acyl Reductase (FAR) | Yponomeuta pgFAR | Yponomeuta spp. | Reduces various C14 and C16 acyl precursors to produce a complex pheromone blend including C16 alcohols. | pnas.org |

Fatty Acid Precursors and Chain Elongation Mechanisms Leading to this compound

Genetic and Molecular Basis of this compound Biosynthesis

The production of this compound is underpinned by the expression of specific genes encoding the necessary biosynthetic enzymes. The regulation of these genes ensures that pheromone production is timed correctly with the insect's reproductive cycle.

The genes responsible for this compound biosynthesis have been identified through molecular cloning and functional characterization, primarily from moth pheromone glands. pnas.org

Desaturase Genes: In Bombyx mori, three cDNAs encoding desaturase family members were cloned from the pheromone gland. pnas.orgnih.gov Transcript analysis revealed that one gene, desat1, is the only one prominently expressed during pheromone production (pheromonogenesis). pnas.orgnih.gov Functional assays confirmed that the protein product of B. mori Desat1 possesses both the Z11 and Δ10,12 desaturation activities required for bombykol synthesis. nih.govgeneticsmr.org

Reductase Genes: The gene encoding the pheromone gland-specific FAR in B. mori was identified and cloned. pnas.org Northern blot analysis showed that its transcripts were specifically expressed in the pheromone gland, with expression beginning one day before adult eclosion. pnas.orgresearchgate.net Similarly, in small ermine moths (Yponomeuta spp.), homology-based cloning led to the identification of multiple FAR transcripts. One of these, a pgFAR ortholog, was found to be expressed exclusively in the female pheromone gland tissue, confirming its role in pheromone biosynthesis. pnas.org Functional expression of these genes in yeast is a common method to confirm their enzymatic activity and substrate range. pnas.orgresearchgate.net

Table 2: Identified Genes in this compound Biosynthesis

| Gene Name | Encoded Protein | Organism | Method of Identification | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| B. mori desat1 | Bifunctional Δ11/Δ10,12-desaturase | Bombyx mori | cDNA cloning, RT-PCR, functional expression | The single desaturase responsible for the two desaturation steps in bombykol synthesis. | geneticsmr.org, nih.gov, pnas.org |

| B. mori pgFAR | Pheromone gland fatty-acyl reductase | Bombyx mori | cDNA cloning, Northern blot, functional expression | Specifically expressed in the pheromone gland and reduces the diene precursor to bombykol. | researchgate.net, pnas.org |

| Yev-pgFAR | Pheromone gland fatty-acyl reductase | Yponomeuta evonymellus | Homology-based cloning, functional expression | A single pgFAR with a broad substrate range is critical for producing a multicomponent pheromone blend. | pnas.org |

The expression of pheromone biosynthesis genes is tightly controlled to coincide with female sexual maturity and optimal mating times. This regulation occurs at both the transcriptional and hormonal levels.

In many moth species, pheromone production is controlled by a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN). pnas.orgresearchgate.netuva.nl PBAN is released in a circadian pattern and binds to its receptor on pheromone gland cells, initiating a signal cascade that up-regulates key biosynthetic enzymes, including the reductase system. pnas.orgbard-isus.com In B. mori, PBAN has been shown to activate the FAR responsible for bombykol production. pnas.org

Transcriptional regulation is also evident. In Yponomeuta evonymellus, the pgFAR gene shows significant transcriptional up-regulation in sexually mature females. pnas.org Furthermore, its mRNA levels exhibit a 24-hour cyclical fluctuation, peaking during the scotophase (dark period) which is the typical time for pheromone production and release. pnas.org This suggests that the gene's expression is controlled by both developmental cues and the insect's internal circadian clock, which is often entrained by the light-dark cycle. pnas.orgoup.com

Gene Identification and Expression Profiling Related to this compound Production

Compartmentalization and Localization of this compound Biosynthetic Processes

The synthesis of this compound is not only temporally regulated but also spatially organized within specific cells and subcellular compartments. The entire process is largely confined to a specialized pheromone gland, typically located in the terminal abdominal segments of the female moth. iastate.edupnas.orgresearchgate.net

Within the cells of this gland, the different enzymatic steps are localized to specific organelles:

Fatty Acid Synthesis: The initial de novo synthesis of palmitate occurs in the cytoplasm.

Desaturation: The desaturase enzymes are integral membrane proteins located in the endoplasmic reticulum. nih.govgeneticsmr.org

Reduction: The final reduction step, catalyzed by FARs, is reported to occur on the cytosolic side of the peroxisomal membrane. pnas.org

Precursor Storage: Pheromone precursor fatty acids are not always immediately used. They can be stored in significant amounts within the pheromone gland, primarily in the form of triacylglycerols inside lipid droplets. researchgate.net These stored fats can be hydrolyzed to release precursor acids, which can then enter the biosynthetic pathway, providing a secondary pool of precursors in addition to those synthesized de novo. researchgate.net

This compartmentalization allows for the efficient and controlled production of the final pheromone components, ensuring that the complex biochemical pathway proceeds in an orderly fashion.

In Vitro and In Vivo Biosynthetic Pathway Reconstitution Studies for this compound

The elucidation of the biosynthetic pathway of this compound, a key component of insect pheromones like bombykol, has been significantly advanced through reconstitution studies. These experiments, conducted both in vitro (in a controlled laboratory environment) and in vivo (within a living organism), have allowed researchers to functionally characterize the enzymes and regulatory mechanisms involved in its production.

In Vitro Reconstitution Studies

In vitro studies have been instrumental in dissecting the sequential steps of this compound biosynthesis and identifying key regulatory points. A significant model for this research is the silkmoth, Bombyx mori, which produces (10E,12Z)-10,12-hexadecadien-1-ol, commonly known as bombykol. oup.comtandfonline.com

Research involving the pheromone glands of female B. mori has demonstrated that the biosynthesis of bombykol from acetyl-CoA involves four primary steps: the creation of a hexadecanoic acid (palmitate) moiety, a Δ11-desaturation, a Δ10,12-desaturation to form the conjugated diene system, and a final reduction of the resulting acyl group to the alcohol. oup.comtandfonline.comjst.go.jp

To pinpoint the regulatory control within this pathway, in vitro experiments were conducted using pheromone glands from decapitated female moths. These glands were incubated with various ¹⁴C-labeled precursors. The study aimed to determine which step was accelerated by the pheromone biosynthesis activating neuropeptide (PBAN), a neurohormone that governs this process. oup.comtandfonline.com The results showed that the initial three steps—fatty acid synthesis and the two desaturation reactions—proceeded regardless of whether the glands were treated with synthetic PBAN. However, the final reduction step, converting (10E,12Z)-10,12-hexadecadienoic acid to bombykol, occurred only in the glands treated with PBAN. oup.comtandfonline.com This finding conclusively demonstrated that the primary regulatory role of PBAN in bombykol biosynthesis is the activation of the terminal reduction of the fatty acyl precursor. tandfonline.comjst.go.jp

Table 1: In Vitro Analysis of PBAN-Regulated Bombykol Biosynthesis in Bombyx mori Pheromone Glands

| Labeled Precursor | Condition | Radioactivity Incorporated into Bombykol | Key Finding |

| ¹⁴C-Sodium Acetate | - PBAN | Negligible | The complete pathway is not active without PBAN. oup.comtandfonline.com |

| ¹⁴C-Sodium Acetate | + PBAN | Significant | PBAN activates the overall biosynthetic pathway. oup.comtandfonline.com |

| ¹⁴C-Hexadecanoic Acid | - PBAN | Negligible | The pathway is blocked at a late stage without PBAN. oup.comtandfonline.com |

| ¹⁴C-(Z)-11-Hexadecenoic Acid | - PBAN | Negligible | The pathway is blocked at a late stage without PBAN. oup.comtandfonline.com |

| ¹⁴C-(10E,12Z)-10,12-Hexadecadienoic Acid | - PBAN | Negligible | The final reduction step is inactive without PBAN. oup.comtandfonline.com |

| ¹⁴C-(10E,12Z)-10,12-Hexadecadienoic Acid | + PBAN | Significant | The reduction of the acyl group is the PBAN-regulated step. oup.comtandfonline.comjst.go.jp |

In Vivo Reconstitution Studies

In vivo reconstitution, often termed heterologous expression, involves transferring the genetic machinery for a biosynthetic pathway from its native organism into a different host. This approach serves as a powerful tool for gene function validation and for developing sustainable, bio-based production platforms for valuable molecules like insect pheromones. nih.govbiorxiv.org Plants and yeast have emerged as promising chassis organisms for producing this compound and other related pheromone components. nih.govukri.orgresearchgate.net

One notable example is the engineering of the plant Nicotiana benthamiana to produce lepidopteran sex pheromones. nih.govbiorxiv.org In these studies, genes encoding the key enzymes of the biosynthetic pathway, such as fatty acyl desaturases (FADs) and fatty acyl reductases (FARs), are introduced into the plant. google.compnas.org Researchers have successfully demonstrated that by expressing the appropriate combination of genes, the plant's native fatty acid metabolism can be rerouted to produce specific pheromone precursors, including C16 alcohols. nih.govresearchgate.net

These in vivo systems also allow for pathway engineering and optimization. Studies have shown that the yield of the final pheromone product can be significantly influenced by controlling the timing and level of gene expression. nih.govbiorxiv.org The use of synthetic regulatory elements, such as inducible promoters, allows for fine-tuned control over the biosynthetic pathway, which can help improve yields and avoid potential toxicity to the host organism from the accumulation of intermediate compounds. nih.gov For instance, altering the position of each gene within a multi-gene construct has been shown to affect relative expression levels and, consequently, the final ratio of pheromone components produced. biorxiv.org

Similarly, engineered yeast cell factories have been developed to produce unsaturated fatty alcohols that are pheromone components or their immediate precursors. researchgate.net Biosynthetic pathways have been reconstructed in the oleaginous yeast Yarrowia lipolytica to produce compounds like (Z)-hexadec-11-en-1-ol. researchgate.net This involves expressing heterologous desaturases and reductases and further metabolically engineering the yeast to enhance production by, for example, downregulating competing pathways like storage lipid accumulation. researchgate.net

Table 2: Components for In Vivo Reconstitution of C16 Pheromone Biosynthesis in Heterologous Hosts

| Component | Function | Example Gene/Enzyme Source | Host Organism Example |

| Fatty Acyl Desaturase (FAD) | Introduces double bonds at specific positions in the fatty acyl chain. nih.govgeneticsmr.org | Bombyx mori, Spodoptera exigua google.comnih.gov | Nicotiana benthamiana, Yarrowia lipolytica nih.govresearchgate.net |

| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl precursor to the corresponding fatty alcohol. pnas.org | Bombyx mori, Helicoverpa zea pnas.orgnih.gov | Nicotiana benthamiana, Yarrowia lipolytica nih.govresearchgate.net |

| Acetyltransferase (AT) | Converts the fatty alcohol to an acetate ester (for acetate pheromones). researchgate.net | Yeast (e.g., ATF1) researchgate.net | Nicotiana benthamiana researchgate.net |

| Synthetic Promoters/Regulatory Elements | Control the timing and level of expression of the introduced genes. nih.gov | Copper-inducible systems, dCas9-based activators nih.govbiorxiv.org | Nicotiana benthamiana nih.gov |

Biological Roles and Mechanistic Investigations of Hexadecadien 1 Ol

Semio-chemical Functions of Hexadecadien-1-ol Isomers

Semio-chemicals are signaling chemicals that mediate interactions between organisms. This compound isomers serve diverse functions within this classification, acting as pheromones, kairomones, and allomones, thereby influencing the behavior and physiology of a wide range of species.

Pheromonal Communication in Insect Species Mediated by this compound

Pheromones are chemical substances released by an animal that affect the behavior or physiology of others of its own species. nih.govcore.ac.uk Several isomers of this compound are well-documented as potent sex pheromones in various insect species, primarily moths (Lepidoptera). iobc-wprs.orgrutgers.eduusda.gov These compounds are typically released by females to attract males for mating, often over long distances. frontiersin.orgnih.gov The specific stereochemistry of the double bonds and the composition of the pheromone blend are often crucial for species-specific recognition. core.ac.uk

For instance, (10E, 12Z)-hexadecadien-1-ol, famously known as bombykol (B110295), is the primary sex pheromone of the female silkworm moth, Bombyx mori. iobc-wprs.orgrutgers.edunih.gov Its identification by Butenandt and his team in 1959 was a landmark in chemical ecology. rutgers.edu The male moth exhibits a characteristic mating dance upon detection of even minute quantities of bombykol. iobc-wprs.org

Other isomers also play significant roles. The navel orangeworm moth, Amyelois transitella, utilizes (11Z, 13Z)-hexadecadien-1-ol as a sex pheromone to attract males. medchemexpress.com In the case of the Australian gum leaf skeletoniser, Uraba lugens, a blend of (10E, 12Z)-hexadecadien-1-yl acetate (B1210297) and (10E, 12Z)-hexadecadien-1-ol is necessary to attract males. researchgate.net Similarly, "gossyplure," a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol acetate, is the sex pheromone of the pink bollworm, Pectinophora gossypiella. nih.govthegoodscentscompany.com

The table below summarizes the pheromonal function of various this compound isomers in different insect species.

| Isomer | Species | Common Name | Function |

| (10E, 12Z)-Hexadecadien-1-ol (Bombykol) | Bombyx mori | Silkworm moth | Female sex pheromone, attracts males. iobc-wprs.orgrutgers.edu |

| (11Z, 13Z)-Hexadecadien-1-ol | Amyelois transitella | Navel orangeworm moth | Female sex pheromone, attracts males. medchemexpress.com |

| (10E, 12Z)-Hexadecadien-1-ol | Uraba lugens | Australian gum leaf skeletoniser | Component of female sex pheromone blend. researchgate.net |

| (Z,E)-7,11-Hexadecadien-1-ol acetate & (Z,Z)-7,11-Hexadecadien-1-ol acetate (Gossyplure) | Pectinophora gossypiella | Pink bollworm | Female sex pheromone blend. nih.gov |

| (Z,E)-7,11-Hexadecadien-1-ol acetate | Cadra cautella, Spodoptera exigua | Almond moth, Beet armyworm | Synthetic sex pheromone attractant. medchemexpress.com |

Role of this compound in Plant-Insect Communication Systems

The interaction between plants and insects is often mediated by a complex bouquet of volatile organic compounds released by the plants. These volatiles can act as synomones, benefiting both the plant (e.g., by attracting pollinators) and the insect (e.g., by providing a food source). agriarticles.com While some this compound derivatives have been identified in plant extracts, their specific role in plant-insect communication is an area of ongoing research. evitachem.comcymitquimica.com For instance, 7,11-Hexadecadien-1-yl Acetate is a fatty acid component found in the seed of Akebia trifoliata. cymitquimica.com

Plants can also release specific volatile blends in response to herbivory, which can attract natural enemies of the herbivores. While the provided information does not explicitly link this compound to such herbivore-induced plant volatiles, the general mechanisms of plant-insect communication involve a wide array of chemical compounds.

Molecular Mechanisms of this compound Chemoreception and Signal Transduction

The remarkable sensitivity and specificity of insect olfaction are rooted in the molecular machinery responsible for detecting and processing chemical signals like this compound. nih.gov This process begins with the binding of the pheromone to specific receptors on the antennae and culminates in a neural signal being sent to the brain.

Olfactory Receptor Binding and Activation Studies for this compound

The detection of this compound and its derivatives begins in the hair-like sensilla on the insect's antennae. frontiersin.org Odorant-binding proteins (OBPs) are soluble proteins found in the sensillum lymph that are thought to bind to hydrophobic odorants like this compound and transport them to the olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs). researchgate.netnih.govnih.gov

In the silkworm moth, Bombyx mori, several OBPs, including pheromone-binding proteins (PBPs) and general odorant-binding proteins (GOBPs), have been identified. nih.govnih.gov Studies have shown that BmorPBP1 and BmorGOBP2 can bind to the sex pheromone bombykol. nih.govnih.gov Interestingly, BmorGOBP2 can discriminate between bombykol and its corresponding aldehyde, bombykal (B13413), while BmorPBP1 binds to both equally well. nih.govnih.gov

The olfactory receptors themselves are transmembrane proteins that exhibit high specificity for their respective ligands. For example, in Bombyx mori, the receptor BmOR1 is specifically tuned to detect bombykol, ((E,Z)-10,12-hexadecadien-1-ol). pnas.orgresearchgate.net The interaction between the pheromone and its specific receptor is the critical step that initiates the signal transduction cascade. The binding of the pheromone to the receptor is thought to induce a conformational change in the receptor protein, triggering downstream signaling events.

The table below details some of the key proteins involved in the chemoreception of this compound isomers.

| Protein | Species | Ligand | Function |

| BmorPBP1 | Bombyx mori | (10E, 12Z)-Hexadecadien-1-ol (Bombykol) | Pheromone-binding protein, transports pheromone to receptor. nih.govnih.gov |

| BmorGOBP2 | Bombyx mori | (10E, 12Z)-Hexadecadien-1-ol (Bombykol) | General odorant-binding protein, binds and transports pheromone. nih.govnih.gov |

| BmOR1 | Bombyx mori | (10E, 12Z)-Hexadecadien-1-ol (Bombykol) | Olfactory receptor, specifically recognizes bombykol. pnas.orgresearchgate.net |

| LstiGOBP2 | Loxostege sticticalis | trans-11-tetradecen-1-yl acetate | General odorant-binding protein with high affinity for the main pheromone component. plos.org |

Downstream Signaling Cascades Initiated by this compound

Upon binding of this compound to its cognate olfactory receptor, a series of intracellular events, known as a signal transduction cascade, is initiated, ultimately leading to the generation of an electrical signal. frontiersin.org In insects, there is evidence for both ionotropic and metabotropic signaling mechanisms in olfaction. nih.govcore.ac.uk

In the ionotropic model, the olfactory receptor is part of a ligand-gated ion channel complex, often in conjunction with a co-receptor called Orco. frontiersin.org The binding of the pheromone directly opens the ion channel, leading to a rapid influx of cations and depolarization of the neuron. core.ac.uknih.gov

In the metabotropic model, the olfactory receptor functions as a G-protein coupled receptor (GPCR). frontiersin.org The binding of the pheromone activates the GPCR, which in turn activates a G-protein. This initiates a second messenger cascade, which can involve molecules like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). nih.gov This cascade ultimately leads to the opening of ion channels and the generation of a receptor potential. There is evidence suggesting that pheromone signaling in some moths may involve G-protein-mediated pathways. frontiersin.orgresearchgate.net For instance, in Bombyx mori, the binding of bombykol to its receptor BmOR-1 can lead to the activation of a Gq-mediated signaling cascade. researchgate.net

The electrical signal generated in the olfactory receptor neuron is then transmitted as a series of action potentials along the axon to the antennal lobe of the insect's brain for further processing. frontiersin.org The specific pattern of neural activity in the antennal lobe allows the insect to identify the pheromone and initiate the appropriate behavioral response, such as flying upwind to locate a potential mate. core.ac.uk

Neuroethological Responses to this compound Stimulation

This compound isomers are crucial semiochemicals, primarily functioning as sex pheromones in numerous moth species. The neuroethological responses to these compounds are highly specific and trigger stereotyped behaviors essential for mating. When released by a female moth, molecules of this compound are detected by specialized olfactory receptor neurons (ORNs) located in the antennae of male moths. pnas.orgresearchgate.net This detection initiates a signaling cascade that results in specific behavioral patterns.

A classic example is the response of the male silkworm moth, Bombyx mori, to its primary pheromone component, (10E, 12Z)-hexadecadien-1-ol, also known as bombykol. nih.govelifesciences.org Upon detection of even minute quantities of bombykol, male moths exhibit a characteristic "flutter dance" or zigzagging flight pattern. elifesciences.org This upwind flight is a programmed motor response to locate the female. elifesciences.orgbioone.org Studies have shown that this behavior is directly linked to the stimulation of specific olfactory receptors, such as BmOR1 in B. mori, which is finely tuned to bombykol. researchgate.net

The response is not merely a simple activation but involves complex neural processing. In some species, a blend of isomers is necessary to elicit the full behavioral repertoire. For instance, in the navel orangeworm, Amyelois transitella, a mixture including (11Z,13Z)-hexadecadien-1-ol is part of the pheromone blend that attracts males. ebi.ac.ukgoogle.com The presence of other isomers can either enhance or inhibit the response. For example, in B. mori, while bombykol is the primary attractant, another component, bombykal ((10E,12Z)-hexadecadienal), can inhibit the mating dance, suggesting a complex interplay of signals. researchgate.net

Electrophysiological studies, such as electroantennography (EAG), have been instrumental in quantifying the neural response to different isomers of this compound. pnas.org These studies consistently show that the specific isomer composition of a species' pheromone elicits the strongest antennal response. pnas.org This high degree of specificity at the sensory neuron level ensures that males are primarily attracted to conspecific females, thus maintaining reproductive isolation. The neural signals from the antennae are then processed in the antennal lobe of the insect brain, leading to the activation of motor pathways that control flight and courtship behaviors. researchgate.netbioone.org

Structure-Activity Relationship (SAR) Studies for this compound Biological Effects

The biological activity of this compound as a pheromone is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the molecule affect its interaction with olfactory receptors and, consequently, the behavioral response of the insect.

The position and geometric configuration (Z or E) of the double bonds in the this compound chain are the most critical factors determining its biological activity.

Positional Isomers : Shifting the location of the conjugated diene system along the carbon chain can dramatically reduce or eliminate pheromonal activity. For example, in the silkworm moth, B. mori, the natural pheromone is (10E,12Z)-hexadecadien-1-ol. An analog where the double bonds are shifted to the 8,10-position, (8E,10Z)-hexadecadien-1-ol, shows minimal activation of the specific olfactory receptor BmorOR1. plos.org This indicates that the spatial relationship between the unsaturated diene system and the terminal alcohol group is crucial for receptor binding. plos.org

Geometric Isomers : The stereochemistry of the double bonds (cis/trans or Z/E) is paramount for receptor recognition. The natural pheromone of B. mori, the (10E,12Z)-isomer, is at least 10^10^ times more active than its other three geometric isomers ((10E,12E), (10Z,12E), and (10Z,12Z)). nih.gov While the (10E,12E)-isomer can elicit a marginal response at very high concentrations, this is likely due to incidental stimulation of the bombykol receptor (BmOR1), not a specific receptor for the EE isomer. researchgate.net This high degree of stereospecificity is a common feature among moth pheromones and serves as a key mechanism for species recognition.

**Table 1: Effect of Double Bond Configuration on Behavioral Response in *Bombyx mori***

| Isomer of this compound | Relative Behavioral Activity |

|---|---|

| (10E, 12Z) | Very High |

| (10E, 12E) | Very Low |

| (10Z, 12E) | Inactive |

| (10Z, 12Z) | Inactive |

This table illustrates the high specificity of the behavioral response to the natural pheromone isomer.

Modifications to the carbon chain length and the terminal functional group also significantly impact the biological activity of this compound.

Chain Length : The C16 backbone is a common motif in moth pheromones, and deviations from this length often lead to a loss of activity. slu.seresearchgate.net While some flexibility exists, significant changes are generally not tolerated. For instance, in the silkworm moth, an analog shortened by two carbons at the omega end elicited a response similar to or slightly higher than bombykol, but elongating the chain rendered the molecule inactive. researchgate.net This suggests an optimal chain length for fitting into the binding pocket of the olfactory receptor.

Functional Group : The terminal hydroxyl (-OH) group is a key feature of this compound. Its modification into other functional groups, such as an acetate (-OAc) or an aldehyde (-CHO), creates different classes of pheromones that are recognized by different olfactory receptors. frontiersin.org For example, while B. mori uses the alcohol (bombykol), the corresponding aldehyde (bombykal) is also detected but by a different receptor (BmOR3) and acts as a behavioral antagonist. The conversion of the alcohol to an acetate, as seen in (Z,E)-7,11-Hexadecadien-1-yl acetate, results in a pheromone for entirely different species, like the pink bollworm. This demonstrates that the functional group is a primary determinant of pheromone identity and specificity. frontiersin.org

Table 2: Influence of Functional Group on Pheromone Specificity

| Compound | Functional Group | Primary Target Species |

|---|---|---|

| (10E, 12Z)-Hexadecadien-1-ol | Alcohol | Bombyx mori (Silkworm Moth) |

| (10E, 12Z)-Hexadecadienal | Aldehyde | Bombyx mori (as antagonist) |

| (11Z, 13Z)-Hexadecadien-1-ol | Alcohol | Amyelois transitella (Navel Orangeworm) |

| (Z,E)-7,11-Hexadecadien-1-yl acetate | Acetate | Pectinophora gossypiella (Pink Bollworm) |

This table highlights how changes in the functional group lead to different pheromones targeting different insect species.

Advanced Analytical Methodologies for Research on Hexadecadien 1 Ol

Chromatographic Techniques for Hexadecadien-1-ol Isomer Separation and Quantification

Chromatography is a cornerstone for the separation of complex mixtures, and various chromatographic techniques are employed to isolate and quantify the different isomers of this compound. ijpsjournal.com The choice of method depends on the specific analytical challenge, such as the separation of geometric isomers or the resolution of enantiomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In GC, the different isomers of this compound are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated isomers elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure, allowing for the identification of the specific this compound isomers present in a sample. researchgate.net For instance, in the analysis of pheromone gland extracts of the persimmon fruit moth, GC-MS was used to identify (4E,6Z)-hexadeca-4,6-dien-1-ol. researchgate.netresearchgate.net The mass spectra of the alcohol and its acetate (B1210297) derivative both showed a characteristic base peak at m/z 79. researchgate.netresearchgate.net This technique is also invaluable for determining the isomeric purity of synthetic this compound standards. researchgate.netchesci.com For example, GC-MS analysis of synthetic bombykol (B110295), (10E,12Z)-hexadecadien-1-ol, can reveal trace amounts of its corresponding aldehyde, bombykal (B13413). plos.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Polar capillary column (e.g., DB-WAX, DB-23) researchgate.net |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium ijsr.netresearchgate.net |

| Flow Rate | ~1 mL/min ijsr.netresearchgate.net |

| Injection Mode | Split or splitless |

| Temperature Program | e.g., 50°C to 250°C at 10°C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV researchgate.netscispace.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) nih.gov |

| Detection Range | m/z 50-600 nih.gov |

This table presents typical parameters and may vary depending on the specific isomers and analytical instrument.

High-performance liquid chromatography (HPLC) is another essential technique for the analysis of this compound, particularly for the separation of isomers that are difficult to resolve by GC or for preparative scale purification. wikipedia.orgoxfordindices.comresearchgate.net HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.orgshimadzu.com

A significant application of HPLC in this compound research is the separation of geometric isomers. For instance, preparative HPLC has been successfully used to separate the four geometric isomers of 4,6-hexadecadienyl compounds, which were synthesized to serve as authentic standards for determining the configuration of natural pheromones. researchgate.net The choice of the stationary phase, often silica (B1680970) gel, and the mobile phase, typically a mixture of non-polar and polar solvents, is crucial for achieving effective separation. researchgate.net HPLC is also employed in the purification of synthetic intermediates and final products of this compound, ensuring high-purity standards for biological assays and other research. researchgate.net

Table 2: HPLC Conditions for this compound Isomer Separation

| Parameter | Typical Condition |

|---|---|

| Column | Silica gel researchgate.net |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) mixtures |

| Detection | UV at 235 nm for conjugated dienes aocs.org |

| Mode | Normal Phase |

| Application | Preparative separation of geometric isomers researchgate.net |

This table provides an example of HPLC conditions and can be adapted for specific analytical needs.

Many biologically active forms of this compound are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have vastly different biological activities. Chiral chromatography is a specialized form of chromatography designed to separate these enantiomers. gcms.czsigmaaldrich.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz

For the analysis of this compound, chiral HPLC is a common approach. For example, a Chiralcel OD-H column with a mobile phase of hexane and isopropanol has been used to quantify the isomer ratios of (Z,E)-7,11-hexadecadien-1-yl acetate. Chiral GC columns, often containing derivatized cyclodextrins, are also utilized for the enantiomeric separation of volatile chiral compounds. gcms.cz The ability to resolve and quantify enantiomers is critical for understanding the stereospecificity of pheromone receptors and for the synthesis of chirally pure, biologically active compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications for this compound Analysis

Spectroscopic Approaches for this compound Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound isomers, complementing the separation data obtained from chromatography. These methods are essential for confirming the identity of isolated or synthesized compounds and for determining their precise stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules, including the stereochemistry of this compound isomers. msu.eduuwm.edu Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecule's carbon-hydrogen framework.

Table 3: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Olefinic Protons (C=C-H) | 5.35 - 6.28 scispace.com |

| Methylene protons adjacent to hydroxyl (CH₂-OH) | ~3.62 scispace.com |

Note: Chemical shifts are approximate and can vary based on the specific isomer and solvent used.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. photothermal.comkurouskilab.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. mt.com Raman spectroscopy, on the other hand, measures the inelastic scattering of light. photothermal.com

For this compound, IR spectroscopy is particularly useful for identifying the hydroxyl (-OH) group, which shows a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. pressbooks.pub The presence of carbon-carbon double bonds (C=C) can be identified by stretching vibrations around 1650 cm⁻¹. The C-H stretching vibrations of the alkene and alkane parts of the molecule also appear in characteristic regions of the IR spectrum. researchgate.net If the alcohol is derivatized as an acetate, a strong carbonyl (C=O) stretch will be observed around 1740-1745 cm⁻¹. While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and can provide complementary information about the carbon backbone. mt.comresearchgate.net

Table 4: Key IR Absorption Frequencies for this compound and its Acetate Derivative

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) pressbooks.pub |

| C=O stretch (acetate) | 1740-1745 |

| C=C stretch (alkene) | ~1650 |

| C-H stretch (alkene) | 3000-3100 |

This table provides general ranges for IR absorptions.

Advanced Mass Spectrometry Techniques for this compound (e.g., tandem MS, ion mobility MS)

Standard Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational technique for identifying this compound. However, to resolve structural ambiguities, particularly for differentiating isomers and gaining deeper structural insights, more advanced mass spectrometry techniques are employed.

Tandem Mass Spectrometry (MS/MS): Tandem MS, or MS/MS, is instrumental in the structural characterization of this compound and its derivatives. This technique involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For long-chain unsaturated alcohols like this compound, MS/MS can help locate the position of double bonds, which is often difficult with conventional electron ionization mass spectra alone.

In studies of insect pheromones, GC-MS/MS is used to confirm the identity of trace amounts of compounds in complex extracts. For instance, research on the silkmoth Bombyx mori utilized tandem MS to confirm the identity of the immediate pheromone precursor, Δ10,12-hexadecadienoate, by analyzing its characteristic fragmentation. pnas.org The fragmentation data is compared against synthetic standards and library data to ensure accurate identification. mdpi.com The process typically involves identifying quasi-molecular ions and then analyzing the fragment ions generated through collision-induced dissociation (CID) to infer the structure. mdpi.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is an advanced technique that adds another dimension of separation based on the size, shape, and charge of an ion. copernicus.org Gas-phase ions are passed through a drift tube filled with a buffer gas under a weak electric field. Their drift time is measured, which corresponds to their ion mobility. This mobility is sensitive to the ion's collision cross-section (CCS), a property related to its three-dimensional structure.

For a molecule like this compound, which has numerous geometric isomers (e.g., E,E; E,Z; Z,E; Z,Z at various positions), IMS-MS is particularly powerful. While isomers have the same mass and often similar chromatographic retention times, their different shapes can result in distinct drift times, allowing for their separation and individual analysis. copernicus.orgrsc.org This technique is crucial for resolving complex mixtures of pheromone isomers that cannot be separated by chromatography alone. Research in atmospheric chemistry has demonstrated the power of IMS-MS to separate and identify isomeric species in complex organic aerosol samples, a principle directly applicable to the analysis of this compound isomers in environmental or biological samples. copernicus.org

A summary of these advanced mass spectrometry techniques is presented below.

| Technique | Principle | Application for this compound | Key Advantages |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis (ion selection, fragmentation, fragment analysis) to generate detailed structural information. pnas.orgmdpi.com | Elucidation of double bond positions and confirmation of isomeric structures in complex mixtures like pheromone gland extracts. pnas.org | Provides detailed structural fingerprints, high specificity, and sensitivity. |

| Ion Mobility MS (IMS-MS) | Separates ions based on their size, shape, and charge (collision cross-section) in the gas phase prior to mass analysis. copernicus.orgrsc.org | Separation of geometric isomers (e.g., E,Z vs. Z,Z) that are often indistinguishable by mass or chromatography alone. | Adds a dimension of separation based on molecular structure, enabling isomer resolution. |

Sample Preparation and Extraction Methodologies for this compound in Research Matrices

The selection of an appropriate sample preparation and extraction method is paramount for the reliable analysis of this compound, as its recovery and purity depend heavily on the technique and the nature of the research matrix (e.g., insect tissues, plant material). The goal is to efficiently isolate the target analyte while minimizing matrix interference and degradation.

Solvent-Assisted Extraction (SAE): Solvent-assisted extraction is the most common approach due to its simplicity and versatility. nih.gov The choice of solvent is critical and is based on polarity. For this compound, a relatively nonpolar compound, solvents like hexane are frequently used. csic.esgoogle.com However, studies often test a range of solvents to optimize extraction yield. For example, research on Senna siamea stembark used ethanol (B145695), methanol (B129727), and distilled water, finding that ethanolic extracts contained (Z,Z)-10,12-Hexadecadien-1-ol acetate. iiardjournals.org Similarly, studies on plant seeds and insect powders have employed solvents of varying polarities, including n-hexane, methanol, ethanol, and mixtures like n-hexane:chloroform. csic.esnih.gov

Common SAE methods include:

Maceration: Soaking the sample material in a solvent for an extended period. ijhmcr.com

Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent over the sample, often used for extracting compounds from solid matrices like seeds. jmchemsci.comnrfhh.com

Ultrasonic-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in shorter extraction times and higher efficiency. nih.govcsic.es

Supercritical Fluid Extraction (SFE): A more advanced and environmentally friendly technique is supercritical fluid extraction, which typically uses carbon dioxide (CO2) above its critical temperature and pressure. nih.gov Supercritical CO2 has properties between a gas and a liquid, allowing it to penetrate samples like a gas while having the solvating power of a liquid. It is highly effective for extracting nonpolar compounds like this compound. A key advantage is that the CO2 can be easily removed by returning it to its gaseous state, leaving a solvent-free extract. nih.gov

The table below summarizes various extraction methods used for this compound and related compounds from different research matrices.

| Extraction Method | Solvent(s) | Research Matrix | Key Findings / Reference |

| Maceration | 70% Ethanol | Eclipta alba (L.) | Effective for obtaining crude extracts for GC-MS analysis. ijhmcr.com |

| Soxhlet Extraction | n-Hexane, Ethanol | Nigella sativa seeds, Ziziphus spina-christi leaves | Standard method for extracting fixed oils and phytochemicals. jmchemsci.comnrfhh.com |

| Solid-Liquid Extraction | n-Hexane, Methanol | Benincasa hispida seeds, Tenebrio molitor | n-Hexane was effective for defatting, while methanol extracted polar compounds. csic.esnih.gov |

| Ultrasonic-Assisted Extraction | Ethanol, Methanol | Hermetia illucens, Tenebrio molitor | A rapid method used to extract compounds with solvents of varying polarities. csic.es |

| Supercritical Fluid Extraction | Carbon Dioxide (CO2) | General Volatile Semiochemicals | An efficient and "green" alternative to organic solvents for extracting volatile compounds. nih.gov |

Development of Novel Biosensors and Chemo-sensors for this compound Detection

The real-time detection of volatile organic compounds (VOCs) like this compound is a significant area of research, with applications in pest monitoring, food quality control, and environmental analysis. While specific sensors for this compound are not widely commercialized, the principles developed for detecting other long-chain alcohols and pheromones are directly applicable.

Biosensors: Biosensors utilize a biological recognition element (e.g., an enzyme, antibody, or receptor) coupled to a transducer to generate a detectable signal upon binding to the target analyte.

Odorant-Binding Protein (OBP) Based Sensors: In insects, OBPs bind to pheromones and transport them to olfactory receptors. This natural mechanism is being harnessed to create highly sensitive and selective biosensors. nih.gov An impedimetric biosensor using pig OBP has been developed for detecting VOCs related to food spoilage, such as 1-octen-3-ol (B46169) and hexanal. nih.gov This platform could be adapted using insect-specific OBPs to detect this compound.

Enzyme-Based Sensors: These sensors use enzymes that catalyze a reaction with the target alcohol. For instance, alcohol oxidase can be used in a reaction that produces hydrogen peroxide, which can then be detected electrochemically or optically. nih.govtum.de While many are developed for short-chain alcohols like ethanol, the principle can be extended to longer-chain alcohols, though reactivity may decrease with increasing chain length. nih.govrsc.org

Cell-Based Biosensors: Whole cells, such as insect cells engineered to express specific olfactory receptors, can be used as the sensing element. These "bio-electronic noses" can provide a response to a specific pheromone or a blend of compounds. researchmap.jp

Chemosensors: Chemosensors use synthetic receptors or materials that interact with the analyte, causing a change in a physical property, such as color (colorimetric) or light emission (fluorescent).

Fluorescent Chemosensors: These sensors are designed with molecules (fluorophores) that change their fluorescence properties upon binding to an analyte. Research has shown that macrocyclic or "open-tube" shaped molecules can be synthesized to selectively bind lipids and long-chain alcohols through hydrophobic interactions, resulting in a detectable change in fluorescence. umsystem.edu The selectivity can be tuned by altering the size and shape of the sensor's binding cavity.

Nanomaterial-Based Sensors: Materials like platinum nanoparticles, graphene, and metal-organic frameworks (MOFs) are being explored for alcohol detection. rsc.orgacs.org A sensor using platinum nanoparticles on a graphene field-effect transistor (PtNP-GFET) showed excellent performance for detecting long-chain alcohols like 1-heptanol (B7768884) at elevated temperatures. acs.org The mechanism involves the catalytic dehydrogenation of the alcohol on the platinum surface, which alters the electrical properties of the graphene transducer. Such a system holds promise for detecting this compound.

The development of these sensor technologies is advancing rapidly, aiming to replace laborious and costly chromatographic methods with portable, rapid, and sensitive devices for in-field analysis. nih.govmdpi.com

| Sensor Type | Recognition Element / Material | Principle of Detection | Potential for this compound |

| Impedimetric Biosensor | Odorant-Binding Proteins (OBPs) | Binding of the analyte to the OBP changes the electrical impedance of the sensor surface. nih.gov | High potential, as insect-specific OBPs for this compound can be used for high selectivity. |

| Fluorescent Biosensor | Alcohol Oxidase Enzyme | The enzymatic reaction with the alcohol produces H2O2, which triggers a fluorescent probe. tum.de | Feasible, but enzyme specificity and reactivity towards long-chain diols need to be optimized. |

| Fluorescent Chemosensor | Synthetic Macrocycles | Host-guest interaction between the sensor molecule and the long-chain alcohol causes a change in fluorescence. umsystem.edu | Promising, as the sensor's cavity can be designed for shape-selective binding of specific isomers. |

| Nanomaterial Chemosensor | Platinum Nanoparticles (PtNPs) on Graphene | Catalytic dehydrogenation of the alcohol on the PtNP surface leads to a measurable change in the graphene's conductivity. acs.org | High potential for sensitive detection of long-chain alcohols, including this compound. |

Derivatization, Functionalization, and Material Science Applications of Hexadecadien 1 Ol

Chemical Modification and Derivatization of Hexadecadien-1-ol for Research Purposes

The unique structure of this compound allows for a range of chemical modifications, making it a valuable tool in synthetic chemistry. ontosight.ai These modifications are crucial for creating derivatives with specific properties or for use as intermediates in larger synthetic pathways. evitachem.com

The primary alcohol group of this compound readily undergoes esterification and etherification. These reactions are fundamental in converting the hydroxyl group into other functional groups, thereby altering the molecule's physical and chemical properties.

Esterification: This process involves reacting this compound with a carboxylic acid or its derivative, typically in the presence of an acid catalyst, to form an ester. scienceprojects.org For instance, acetylation, the reaction with acetic anhydride (B1165640) or acetyl chloride, is a common esterification method. chesci.com This reaction is often used to synthesize acetate (B1210297) esters, which are significant as insect pheromones. evitachem.com The stability of the resulting acetate group makes these derivatives useful intermediates in organic synthesis. evitachem.com Research has shown that (4E,6Z)-4,6-Hexadecadien-1-ol can be converted to its acetate by treatment with acetyl chloride and pyridine (B92270) in dichloromethane. chesci.com

Etherification: The synthesis of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. These reactions allow for the introduction of a wide range of alkyl or aryl groups, modifying the molecule's steric and electronic properties.

A summary of representative esterification and etherification reactions is presented in the table below.

| Reaction Type | Reagents | Product | Significance |

| Acetylation | Acetic Anhydride/Pyridine | Hexadecadienyl acetate | Pheromone synthesis, synthetic intermediate evitachem.comchesci.com |

| General Esterification | Carboxylic Acid/Acid Catalyst | Hexadecadienyl ester | Modification of properties scienceprojects.org |

| Williamson Ether Synthesis | Base, Alkyl Halide | Hexadecadienyl ether | Introduction of various functional groups |

The hydroxyl group and the double bonds of this compound are susceptible to oxidation and reduction, leading to a variety of functionalized products.